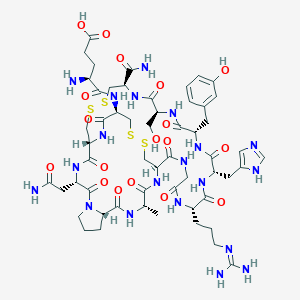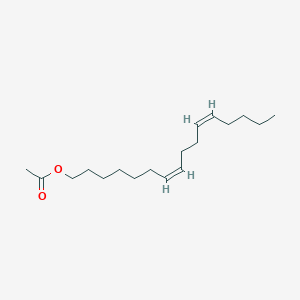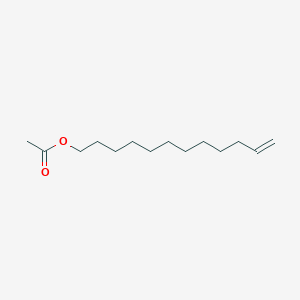
7Z-トリコセン
説明
(7Z)-tricosene is a tricosene in which the double bond at position 7 has cis-configuration. It has a role as a pheromone and an animal metabolite.
科学的研究の応用
害虫防除とモニタリングにおける用途
“7Z-トリコセン”は、ラズベリー芽虫、Heterocrossa rubophagaのフェロモントラップ捕獲を向上させる上で効果的であることがわかっている . この蛾は、商業用Rubusベリー作物と野生Rubus種の害虫である .
フェロモンの同定: ラズベリー芽虫のフェロモンは、当初、単一の成分である(7Z)-ノナデセン-11-オンとして同定された . しかし、このカルポシニドフェロモンの更なる調査には、揮発性物質の回収、腺の抽出、質量分析、微量化学分析、電気生理学、野外試験などが含まれ、雌の腺抽出物からアルケン(7Z)-トリコセンが同定された .
野外試験: (7Z)-トリコセンは単独では魅力的ではないことが野外試験で示されたが、(7Z)-ノナデセン-11-オンと組み合わせて使用すると、(7Z)-ノナデセン-11-オン単独と比較して、試験したすべての用量においてオスの蛾のトラップ捕獲量が2倍以上になった .
モニタリングツールの改善: (7Z)-ノナデセン-11-オン300 µgと(7Z)-トリコセン300 µgのブレンドは、ベリー栽培者が使用するラズベリー芽虫のモニタリングツールの改善策として推奨されている . これは、現在までに同定された3つのカルポシニドフェロモンの中で、カルポシニダエ科におけるフェロモン成分としてのZ-アルケンの2番目の報告である .
作用機序
Target of Action
The primary target of 7Z-Tricosene is the antennae of male moths , specifically the Raspberry Bud Moth, Heterocrossa rubophaga . The compound is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth .
Mode of Action
7Z-Tricosene acts as a pheromone component in the Carposinidae family . It interacts with the antennae of male moths, eliciting a response . It is unattractive alone but in combination with another compound, (7z)-nonadecen-11-one, it more than doubles male moth trap catch for all doses tested compared to that of (7z)-nonadecen-11-one alone .
Result of Action
The action of 7Z-Tricosene results in an increased attraction of male moths when used in combination with (7Z)-nonadecen-11-one . This leads to a more effective monitoring tool for raspberry bud moth for use by berry growers .
生化学分析
Biochemical Properties
7Z-Tricosene interacts with various biomolecules in the biochemical reactions of insects. It is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth . The nature of these interactions is complex and involves a variety of enzymes and proteins.
Cellular Effects
The effects of 7Z-Tricosene on cellular processes are primarily observed in the context of insect behavior. In Drosophila species, 7Z-Tricosene influences cell function by affecting the behavior of the insects. It prevents or reduces male courtship behavior and increases female sexual receptivity .
Molecular Mechanism
At the molecular level, 7Z-Tricosene exerts its effects through binding interactions with specific receptors in the antennae of male moths . This binding triggers a signal transduction pathway that leads to changes in behavior, such as reduced male courtship behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7Z-Tricosene have been observed over time. Field testing showed that 7Z-Tricosene was unattractive alone but in combination with another compound, it more than doubled male moth trap catch for all doses tested compared to that of the other compound alone .
Dosage Effects in Animal Models
The effects of 7Z-Tricosene vary with different dosages in animal models. For example, in field testing, it was found that a blend of 300 µg of another compound and 300 µg of 7Z-Tricosene more than doubled male moth trap catch for all doses tested .
Metabolic Pathways
It is known that it is produced in the glands of female insects and plays a role in the biochemical reactions related to insect behavior .
Transport and Distribution
7Z-Tricosene is transported and distributed within insect cells and tissues. It is produced in the glands of female insects and then released into the environment, where it can be detected by male insects .
Subcellular Localization
Given that it is produced in the glands of female insects, it is likely that it is localized to these glands before being released into the environment .
特性
IUPAC Name |
(Z)-tricos-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCVIRCWSSJOW-SQFISAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















